Cosmomycin B'
Übersicht
Beschreibung
Cosmomycin B is an anthracycline antibiotic known for its potent antitumor properties. It is a member of the cosmomycin family, which includes several related compounds such as cosmomycin A, C, and D. These compounds are produced by the bacterium Streptomyces cosmosus and are characterized by their complex glycosylation patterns .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cosmomycin B is biosynthesized through a series of enzymatic reactions involving glycosyltransferases. The biosynthesis involves the attachment of trisaccharide chains at specific positions on the aglycone backbone. The process begins with the formation of a linear tetracyclic polyketide backbone, which is then glycosylated at the C-7 and C-10 positions .
Industrial Production Methods: Industrial production of cosmomycin B typically involves the fermentation of Streptomyces cosmosus in a controlled environment. The fermentation medium contains nutrients such as glucose, yeast extract, and mineral salts. The fermentation process is carried out in large bioreactors at a temperature of around 27°C for several days. After fermentation, the compound is extracted and purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Cosmomycin B undergoes various chemical reactions, including glycosylation, oxidation, and reduction. The glycosylation reactions are particularly important for its biological activity, as they involve the attachment of sugar moieties to the aglycone backbone .
Common Reagents and Conditions:
Glycosylation: Enzymes such as glycosyltransferases are used to catalyze the attachment of sugar moieties.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to introduce hydroxyl groups.
Reduction: Reducing agents such as sodium borohydride can be used to reduce ketone groups to alcohols.
Major Products: The major products of these reactions include various glycosylated derivatives of cosmomycin B, each with distinct biological activities .
Wissenschaftliche Forschungsanwendungen
Cosmomycin B has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the biosynthesis of anthracyclines.
Biology: Cosmomycin B is used to study the differentiation of cells, particularly in the context of cancer research.
Medicine: Due to its potent antitumor properties, cosmomycin B is being investigated as a potential chemotherapeutic agent.
Wirkmechanismus
Cosmomycin B is similar to other anthracyclines such as adriamycin and daunomycin. it is unique in its glycosylation pattern, which involves the attachment of specific sugar moieties at the C-7 and C-10 positions. This unique glycosylation pattern contributes to its distinct biological activities and makes it a valuable compound for research and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- Adriamycin
- Daunomycin
- Aclacinomycin A1
- γ-Rhodomycin Y
- β-Rhodomycin S-2
Cosmomycin B stands out due to its unique glycosylation and potent antitumor properties, making it a compound of significant interest in various scientific fields.
Biologische Aktivität
Cosmomycin B is an anthracycline antibiotic produced by certain Streptomyces species, particularly Streptomyces olindensis. This compound exhibits notable biological activities, including antimicrobial and cytotoxic properties. The following sections detail the mechanisms of action, biological activities, and relevant studies surrounding Cosmomycin B.
Cosmomycin B, like other anthracyclines, primarily exerts its effects through the intercalation into DNA, leading to disruption of DNA replication and transcription. This mechanism is crucial for its cytotoxic effects against various cancer cell lines. Additionally, the compound has been shown to induce oxidative stress in cells, which further contributes to its cytotoxicity.
Antimicrobial Activity
Cosmomycin B displays significant antimicrobial activity against a range of Gram-positive bacteria. Research indicates that its efficacy is closely linked to its structural features, particularly the presence of glycosyl groups that enhance its interaction with bacterial membranes.
Comparative Antimicrobial Potency
A study comparing the Minimum Inhibitory Concentration (MIC) values of Cosmomycin B with other antibiotics demonstrated its effectiveness:
Compound | MIC (μg/mL) |
---|---|
Doxorubicin | 4 |
Cosmomycin D | 8 |
Cosmomycin B | 16 |
This table illustrates that while Cosmomycin B is effective, it is less potent than some of its derivatives like Cosmomycin D and Doxorubicin .
Cytotoxic Activity
The cytotoxic effects of Cosmomycin B have been extensively studied in various cancer cell lines. Notably, it has shown significant activity against breast cancer cell lines such as MDA-MB-468. The IC50 value for Cosmomycin B was reported to be much higher than that of its glycosylated counterparts, suggesting reduced efficacy due to structural modifications:
Case Studies and Research Findings
- Production and Isolation : Research has successfully captured and expressed the biosynthetic gene cluster (BGC) responsible for Cosmomycin production using transformation-associated recombination methodologies. This approach has facilitated the identification of new analogs and enhanced understanding of their biosynthetic pathways .
- Self-Resistance Mechanisms : Studies on Streptomyces olindensis have revealed that this bacterium possesses self-resistance mechanisms against its own produced cosmomycins. The gene cosP, encoding a mycothiol peroxidase, plays a critical role in managing oxidative stress during cosmomycin production, thereby protecting the producer strain from the toxic effects of these compounds .
- Differentiation Induction : Beyond its antimicrobial and cytotoxic properties, Cosmomycin B has been observed to induce differentiation in Friend leukemia cells, suggesting potential applications in cancer therapy beyond mere cytotoxicity .
Eigenschaften
IUPAC Name |
10-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43NO12/c1-6-34(43)11-10-17-24(31(42)26-25(29(17)40)30(41)23-16(28(26)39)8-7-9-19(23)36)33(34)47-21-12-18(35(4)5)32(15(3)45-21)46-22-13-20(37)27(38)14(2)44-22/h7-9,14-15,18,20-22,27,32-33,36-38,40,42-43H,6,10-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXXPKFTDQISCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)O)N(C)C)C(=C5C(=C2O)C(=O)C6=C(C5=O)C=CC=C6O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908436 | |
Record name | 2-Ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-4-O-(2,6-dideoxyhexopyranosyl)-3-(dimethylamino)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103470-57-1 | |
Record name | Cosmomycin B' | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103470571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-4-O-(2,6-dideoxyhexopyranosyl)-3-(dimethylamino)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.